molecular formula C12H7F3NO3S- B14804557 5-({[5-(Trifluoromethyl)-2-pyridyl]thio}methyl)-2-furoate

5-({[5-(Trifluoromethyl)-2-pyridyl]thio}methyl)-2-furoate

Cat. No.: B14804557
M. Wt: 302.25 g/mol
InChI Key: MYDIGMNTURCKBI-UHFFFAOYSA-M
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Description

It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a furoate moiety through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-(Trifluoromethyl)-2-pyridyl]thio}methyl)-2-furoate typically involves the reaction of 5-(trifluoromethyl)-2-pyridinethiol with a suitable furoate derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the furoate derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

5-({[5-(Trifluoromethyl)-2-pyridyl]thio}methyl)-2-furoate can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-({[5-(Trifluoromethyl)-2-pyridyl]thio}methyl)-2-furoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-({[5-(Trifluoromethyl)-2-pyridyl]thio}methyl)-2-furoate involves its interaction with specific molecular targets, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thioether linkage can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. The furoate moiety may interact with specific enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-({[5-(Trifluoromethyl)-2-pyridyl]thio}acetic acid): Similar structure but with an acetic acid moiety instead of a furoate group.

    5-(Trifluoromethyl)-2-pyridinethiol: Lacks the furoate moiety, simpler structure.

    Methyl 5-({[5-(Trifluoromethyl)-2-pyridyl]thio}methyl)-2-furoate: Methyl ester derivative of the compound.

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a furoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H7F3NO3S-

Molecular Weight

302.25 g/mol

IUPAC Name

5-[[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]furan-2-carboxylate

InChI

InChI=1S/C12H8F3NO3S/c13-12(14,15)7-1-4-10(16-5-7)20-6-8-2-3-9(19-8)11(17)18/h1-5H,6H2,(H,17,18)/p-1

InChI Key

MYDIGMNTURCKBI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)SCC2=CC=C(O2)C(=O)[O-]

Origin of Product

United States

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